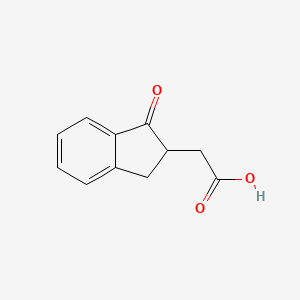
5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an ethenesulfonyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the ethenesulfonyl and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of 2-(trifluoromethyl)benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The ethenesulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s chemical properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, sulfonyl derivatives, and heterocyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethenesulfonyl group can participate in various chemical reactions, modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
- 5-(Trifluoromethyl)isoxazoles
Uniqueness
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both ethenesulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1540425-47-5 |
|---|---|
Molecular Formula |
C10H6F3NO2S |
Molecular Weight |
261.22 g/mol |
IUPAC Name |
5-ethenylsulfonyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO2S/c1-2-17(15,16)8-3-4-9(10(11,12)13)7(5-8)6-14/h2-5H,1H2 |
InChI Key |
PYLMUJLVUSOANF-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)C#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



